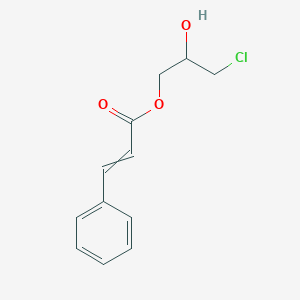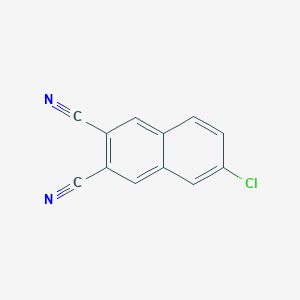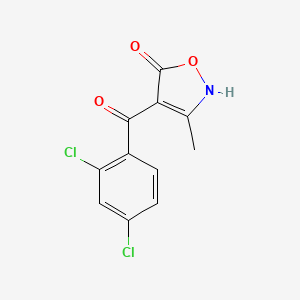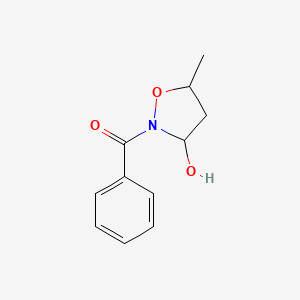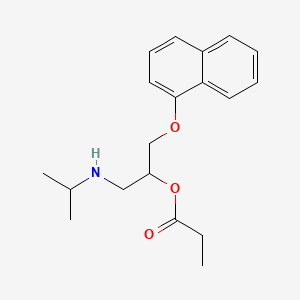
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a naphthalen-1-yloxy group, a propan-2-ylamino group, and a propanoate ester. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol. Finally, the propanoate ester is formed by esterification with propanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-yloxy group to naphthalen-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-ylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including its role as a beta-adrenergic antagonist. It is used in research related to cardiovascular diseases and other conditions involving the adrenergic system .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their effects on heart rate, blood pressure, and other physiological parameters .
Industry
In the industrial sector, this compound is used in the formulation of various products, including coatings, adhesives, and polymers .
作用機序
The mechanism of action of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and cardiac arrhythmias .
類似化合物との比較
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its naphthalen-1-yloxy group contributes to its binding affinity and selectivity for beta-adrenergic receptors, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
111399-11-2 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC名 |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] propanoate |
InChI |
InChI=1S/C19H25NO3/c1-4-19(21)23-16(12-20-14(2)3)13-22-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,4,12-13H2,1-3H3 |
InChIキー |
STQPPMUHHOLTIP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
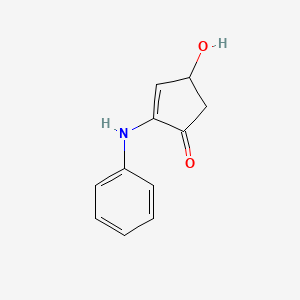
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
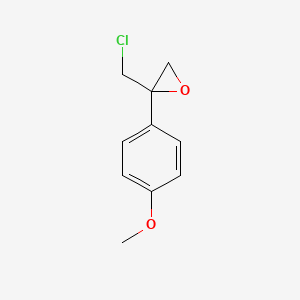
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
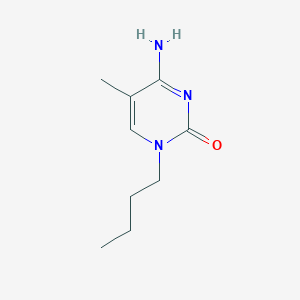
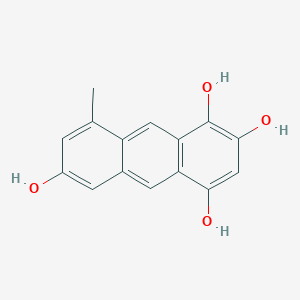
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
